The compound 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a complex structure that includes a piperazine moiety, a tetrazole ring, and various aromatic groups, which contribute to its pharmacological properties.
This compound can be sourced from various chemical suppliers and research institutions specializing in organic synthesis and pharmaceutical development. Its molecular formula is , and it has a molecular weight of approximately 442.45 g/mol. The compound's synthesis and characterization have been documented in several scientific publications and patents, indicating its relevance in medicinal chemistry.
The compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of the tetrazole ring further enhances its pharmacological profile, as tetrazoles are often associated with improved solubility and bioavailability.
The synthesis of 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide involves several key steps:
Technical details such as reaction conditions (temperature, solvent choice) and purification methods (chromatography) are critical for optimizing yield and purity.
The molecular structure of this compound can be represented using various notations:
CBIGOSNAVUPCPO-UHFFFAOYSA-N
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC(=CC=C4)Cl
The structure features:
The compound's molecular weight is approximately 442.45 g/mol, with a complex arrangement of atoms contributing to its three-dimensional conformation.
The chemical reactivity of 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide can be explored through various reactions:
These reactions can be utilized in synthetic pathways to create analogs or derivatives with altered biological activity.
The mechanism of action for this compound is likely related to its interaction with specific biological targets such as receptors or enzymes involved in neurotransmission or inflammation pathways.
Data from pharmacological studies would provide insights into specific targets and pathways affected by this compound.
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry can confirm structural integrity and purity.
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is primarily used in:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4